Tetrapropargylammonium bromide

Overview

Description

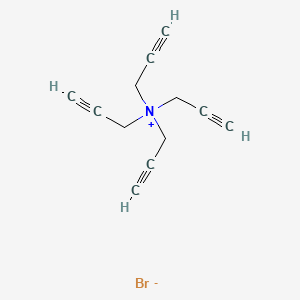

Tetrapropargylammonium bromide is a quaternary ammonium compound with the molecular formula C12H12NBr It is characterized by the presence of four propargyl groups attached to a central nitrogen atom, forming a positively charged ammonium ion paired with a bromide anion

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropargylammonium bromide can be synthesized through the alkylation of propargylamine with propargyl bromide. The reaction typically involves the following steps:

Reactants: Propargylamine and propargyl bromide.

Solvent: The reaction is often carried out in an aprotic solvent such as acetonitrile.

Conditions: The mixture is heated under reflux conditions to facilitate the alkylation process.

Isolation: The product is then isolated by cooling the reaction mixture and precipitating the this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tetrapropargylammonium bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromide ion can be replaced by other nucleophiles.

Oxidation Reactions: The propargyl groups can be oxidized to form different functional groups.

Addition Reactions: The triple bonds in the propargyl groups can participate in addition reactions with various reagents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include silver nitrate (AgNO3) for halide exchange.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Addition Reactions: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium catalyst (Pd/C).

Major Products:

Substitution Reactions: Formation of tetrapropargylammonium salts with different anions.

Oxidation Reactions: Formation of propargyl alcohols or carboxylic acids.

Addition Reactions: Formation of alkanes or alkenes from the reduction of triple bonds.

Scientific Research Applications

Tetrapropargylammonium bromide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Materials Science: It can be used in the preparation of advanced materials such as conductive polymers and nanomaterials.

Biology and Medicine:

Industry: It can be used as a phase transfer catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tetrapropargylammonium bromide is primarily based on its ability to act as a phase transfer catalyst. The positively charged ammonium ion facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the rate of chemical reactions. The propargyl groups can also participate in specific interactions with molecular targets, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Tetrabutylammonium bromide: Similar in structure but with butyl groups instead of propargyl groups.

Tetramethylammonium bromide: Contains methyl groups instead of propargyl groups.

Tetraethylammonium bromide: Contains ethyl groups instead of propargyl groups.

Uniqueness: Tetrapropargylammonium bromide is unique due to the presence of propargyl groups, which impart distinct chemical reactivity and potential for forming complex structures. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials.

Biological Activity

Tetrapropargylammonium bromide (TPABr) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of TPABr, including its mechanisms, efficacy against different pathogens, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which consists of a central nitrogen atom bonded to four propargyl groups and a bromide ion. Its unique structure contributes to its solubility in water and its ability to interact with biological membranes.

Antimicrobial Activity

Mechanisms of Action

TPABr exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include disruption of bacterial cell membranes and interference with cellular processes, leading to cell lysis and death.

Efficacy Against Bacteria

A study evaluating the antibacterial effects of TPABr showed varying degrees of inhibition across different bacterial strains. The results indicated:

- Gram-positive bacteria:

- Staphylococcus aureus: Inhibition rates ranged from 68.80% to 76.08%.

- Streptococcus pneumoniae: Inhibition rates between 46.98% and 80.47%.

- Gram-negative bacteria:

- Escherichia coli: Significant inhibition observed at higher concentrations.

- Klebsiella pneumoniae and Pseudomonas aeruginosa: Moderate sensitivity noted, with inhibition zones measuring between 8.75 mm and 11 mm depending on the concentration used.

Table 1 summarizes the antibacterial activity of TPABr against selected bacterial strains:

| Bacterial Strain | Type | Inhibition Rate (%) | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 68.80 - 76.08 | N/A |

| Streptococcus pneumoniae | Gram-positive | 46.98 - 80.47 | N/A |

| Escherichia coli | Gram-negative | Varies by concentration | Up to 11 mm |

| Klebsiella pneumoniae | Gram-negative | Moderate | Up to 10 mm |

| Pseudomonas aeruginosa | Gram-negative | Moderate | Up to 9 mm |

Antiproliferative Activity

Cell Line Studies

The antiproliferative effects of TPABr were investigated using human colon cancer Caco-2 cell lines. The study employed various assays (MTT and Alamar blue) to assess cytotoxicity:

- At a concentration of 10 mM , TPABr resulted in a growth inhibition of 55.57% after 48 hours and 60.26% after 72 hours.

- Lower concentrations (0.5 mM and 1 mM) also demonstrated significant inhibition but showed variability in effectiveness, indicating a dose-dependent response.

3D Cell Culture Effects

In three-dimensional culture systems, TPABr altered the morphology of cell aggregates compared to control groups, which typically maintained a round shape. Cells treated with TPABr exhibited irregular shapes and uneven aggregates, suggesting that TPABr may disrupt normal cellular architecture.

Case Studies

Several case studies have highlighted the potential applications of TPABr in therapeutic settings:

- Anticancer Therapy : Research indicates that TPABr may serve as an adjunct treatment in cancer therapies due to its ability to inhibit tumor cell proliferation.

- Antimicrobial Treatments : Given its broad-spectrum antimicrobial activity, TPABr could be explored as an alternative treatment for infections caused by resistant bacterial strains.

Properties

IUPAC Name |

tetrakis(prop-2-ynyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h1-4H,9-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDXHRCESWVPHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC[N+](CC#C)(CC#C)CC#C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994439 | |

| Record name | N,N,N-Tri(prop-2-yn-1-yl)prop-2-yn-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73637-00-0 | |

| Record name | Ammonium, tetra(2-propynyl)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073637000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropargylammonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Tri(prop-2-yn-1-yl)prop-2-yn-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropargylammonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDF6DKZ8LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tetrapropargylammonium bromide suitable for producing highly conjugated polymers?

A1: this compound possesses four propargyl groups, making it a highly reactive monomer. [] These propargyl groups readily participate in cyclopolymerization reactions catalyzed by various transition metal catalysts such as PdCl₂, PtCl₂, RuCl₃, MoCl₅-EtAlCl₂, and WCl₆-EtAlCl₂. [] The polymerization of these groups leads to the formation of extended conjugated systems within the polymer backbone, resulting in a highly conjugated polymer. []

Q2: What are the challenges associated with characterizing the structure of poly(TPAB)?

A2: The resulting poly(TPAB) is insoluble in common organic solvents, posing a significant challenge for structural characterization. [] Traditional solution-based techniques like NMR spectroscopy become difficult to apply. Furthermore, the exact polymerization pathway and resulting polymer structure can vary depending on the catalyst used, leading to different possible isomers and linkages within the polymer. [] This structural complexity further complicates characterization efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.